4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline
Overview
Description
4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinct chemical and biological properties.
Mechanism of Action
Target of Action
The compound 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline and its derivatives have been found to interact with several targets, including Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . These targets play crucial roles in cellular processes. PARP-1 is involved in DNA repair and programmed cell death, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
This compound interacts with its targets leading to significant changes in cellular processes. For instance, it has been found to inhibit PARP-1 and EGFR . Inhibition of PARP-1 can lead to the accumulation of DNA damage, resulting in cell death, particularly in cancer cells that are reliant on PARP-1 for survival . On the other hand, EGFR inhibition can disrupt cell signaling pathways that promote cell proliferation and survival, thereby exerting an anti-cancer effect .
Biochemical Pathways
The compound’s interaction with PARP-1 and EGFR affects several biochemical pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage and cell death . By inhibiting EGFR, it interferes with the EGFR signaling pathway, which can lead to reduced cell proliferation and increased cell death .
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been found to exhibit cytotoxic activities against certain cancer cells . For example, some derivatives of this compound have shown potent cytotoxic activities against MDA-MB-231 cells, a model for triple-negative breast cancer . This cytotoxic activity is likely due to the accumulation of DNA damage and disruption of cell signaling pathways as a result of PARP-1 and EGFR inhibition .
Biochemical Analysis
Biochemical Properties
4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. Additionally, this compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This modulation of gene expression leads to cell cycle arrest and apoptosis, making it a potential anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . The binding interactions are facilitated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target enzymes. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the long-term implications of using this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as enzyme inhibition and anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential . For example, its accumulation in cancerous tissues enhances its anticancer effects, while its distribution in non-target tissues can lead to adverse effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to modulate apoptotic pathways . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aromatic aldehydes or ketones. One common method includes the use of phosphoryl chloride as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol, with a catalytic amount of piperidine to enhance the yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with distinct biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Differing in the position of nitrogen atoms within the ring system.
Uniqueness
4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline is unique due to its specific arrangement of nitrogen and sulfur atoms, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials with tailored properties.
Properties
IUPAC Name |
4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c10-7-3-1-6(2-4-7)8-13-14-5-11-12-9(14)15-8/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDGNLHIXCYUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NN=C3S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328088 | |
Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797767-52-3 | |
Record name | 4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90328088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-{[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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